tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate
Description
tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core, a fused bicyclic system comprising a thiophene and pyrimidine ring. Key structural elements include:
- A methyl group at position 2 of the thienopyrimidine ring.
- A carbamate-protected ethylamino-oxoethyl side chain (tert-butyl methyl carbamate), which enhances stability and modulates solubility.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-11-19-14-12(6-9-26-14)15(23)21(11)8-7-18-13(22)10-20(5)16(24)25-17(2,3)4/h6,9H,7-8,10H2,1-5H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZDYYEFRNGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate typically involves a multi-step process. Starting with the preparation of the thienopyrimidine core, various functional groups are introduced through controlled reactions. The synthetic route may include steps such as:
Preparation of Thienopyrimidine Core: : This involves cyclization reactions using precursors like thiophene and pyrimidine derivatives under specific conditions such as acidic or basic environments, elevated temperatures, and catalytic agents.
Introduction of Functional Groups: : The core structure undergoes further modifications, including alkylation, acylation, and carbamation. These steps require reagents like alkyl halides, acyl chlorides, and carbamoyl chlorides, respectively, under anhydrous conditions and the presence of bases such as triethylamine.
Industrial Production Methods
For large-scale production, the compound is synthesized in specialized chemical reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can occur, where the compound is treated with reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: : The molecule can participate in substitution reactions, where functional groups like halogens or alkyl groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or neutral conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: : Halogenating agents, alkyl halides in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of substituted thienopyrimidines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications.
Biology
The compound's potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacological agent. Its structural features suggest it may exhibit anti-inflammatory, anticancer, or antiviral properties.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, agrochemicals, and specialty chemicals due to its unique chemical reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action may involve binding to proteins, enzymes, or receptors, thereby modulating their activity. This interaction can initiate a cascade of biochemical events leading to desired therapeutic outcomes or chemical transformations.
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: : Binding to cellular receptors, affecting signal transduction and cellular responses.
Pathways: : Modulation of signaling pathways such as MAPK, PI3K/Akt, or NF-κB.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
The compound in (patent example) shares a pyrimidine backbone but incorporates a pyrazolo[3,4-d]pyrimidine core instead. Key differences include:
- Electronic Effects: The thieno-pyrimidine core (target compound) has a sulfur atom in the thiophene ring, enhancing electron-richness compared to the nitrogen-rich pyrazolo-pyrimidine core.
- Biological Targets: Pyrazolo-pyrimidine derivatives (e.g., Example 75 in ) are often optimized for kinase inhibition (e.g., JAK/STAT pathways), while thienopyrimidines may target EGFR or VEGFR kinases .
Substituent Analysis
- Carbamate vs. Ester Groups : The target compound’s tert-butyl carbamate improves metabolic stability compared to the ester group in ’s compound, which is prone to hydrolysis .
- Fluorine Substitution: The pyrazolo-pyrimidine derivative () includes fluorophenyl groups, enhancing lipophilicity and blood-brain barrier penetration compared to the target compound’s non-fluorinated side chain .
Carbamate Formation
- Target Compound: Likely synthesized via hydrazine-mediated deprotection or coupling, analogous to ’s procedure for tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives (80% yield) .
- Patent Compound () : Uses Suzuki-Miyaura coupling with boronic acids, achieving 63% yield. This highlights the versatility of palladium catalysis in complex heterocycle functionalization .
Reaction Conditions
*Estimated based on ’s analogous synthesis.
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
ADMET Considerations
- Metabolic Stability : The tert-butyl carbamate in the target compound resists enzymatic degradation better than ’s thioacetate ester, which may undergo rapid hydrolysis .
Biological Activity
tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 342.42 g/mol. It contains a thieno[2,3-d]pyrimidine moiety, which is significant for its biological activity.
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures often exhibit antitumor and antimicrobial properties. The biological activity is primarily attributed to the ability of these compounds to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
-
Anticancer Activity :
- Studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance biological efficacy .
-
Antimicrobial Activity :
- The presence of specific functional groups in the structure allows for interaction with bacterial cell membranes or metabolic pathways, leading to bactericidal effects.
- Compounds similar to tert-butyl methyl carbamate have been noted for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Research Findings and Case Studies
Several studies have investigated the biological activity of thieno[2,3-d]pyrimidine derivatives:
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, often starting with Boc-protection of amine intermediates followed by coupling with heterocyclic precursors. Key methods include:
Q. Critical Parameters :
- Temperature control (low temps for Boc protection; 80°C for coupling).
- Catalyst loading (4 mol% Pd(PPh₃)₂Cl₂ for efficient alkyne addition).
- Purification via column chromatography or recrystallization.
Q. Comparative Synthesis Table :
| Step | Reagents/Conditions | Yield (%) | Key Factors |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, -78°C | 63 | Low temperature minimizes hydrolysis |
| Pyrimidine Coupling | NaHCO₃, DMAc, 80°C | 46 | Extended reaction time improves conversion |
| Alkyne Addition | Pd(PPh₃)₂Cl₂, THF | 48 | Catalyst efficiency and solvent choice |
Q. What analytical techniques are optimal for characterizing purity and structural integrity?
Methodology :
- HPLC-MS : Use C18 columns (4.6 × 250 mm) with acetonitrile/water gradients (1 mL/min) to confirm >98% purity .
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify carbamate and thienopyrimidine moieties (e.g., δ 8.22 ppm for pyrimidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 469) .
Q. Stability Assessment :
- Store at -20°C under nitrogen; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate by-product formation in multi-step syntheses?
Strategies :
By-Product Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or dimerization side products).
Condition Screening :
- Vary base strength (e.g., NaHCO₃ vs. Cs₂CO₃) to reduce nucleophilic side reactions .
- Test solvent polarity (THF vs. DMF) to control reaction kinetics.
Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .
Q. Case Study :
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition studies?
Methodology :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase assays for kinase inhibition) .
- Molecular Docking : Perform in silico simulations with AutoDock Vina to predict binding modes to thienopyrimidine-binding enzymes .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins like PI3Kγ .
Q. Data Interpretation :
- Compare inhibition patterns with structural analogs (e.g., removal of tert-butyl group reduces activity by 10-fold) .
Q. How should researchers address contradictions in reported biological activities across studies?
Resolution Framework :
Purity Verification : Re-analyze batches via HPLC-MS; repurify if impurities exceed 2% .
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Validate in ≥3 biological replicates .
Target Profiling : Screen against 400+ kinases to identify off-target effects .
Q. Case Example :
- Discrepancies in anti-inflammatory activity resolved by testing metabolite stability (e.g., rapid hydrolysis in serum reduced efficacy in vivo) .
Q. What strategies improve the compound’s stability in biological assays?
Approaches :
Q. Stability Data :
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| PBS (pH 7.4) | 12 | Hydrolysis of carbamate |
| Human Plasma | 2.5 | Esterase-mediated cleavage |
| -20°C (lyophilized) | >6 months | N/A |
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
Workflow :
QSAR Modeling : Correlate substituent effects (e.g., methylthio vs. methoxy groups) with activity .
Free Energy Perturbation (FEP) : Predict binding energy changes for modified analogs .
ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .
Q. Example :
- Adding a 4-methoxy group improved target selectivity by 20% but increased logP from 2.1 to 2.8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
